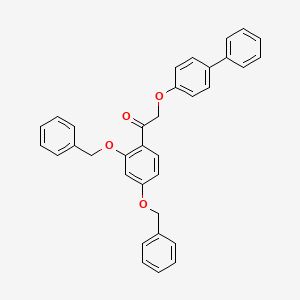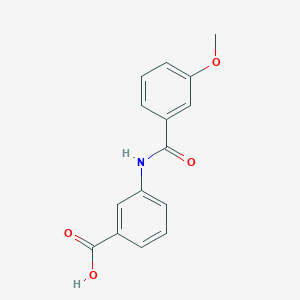
MFCD02957920
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD02957920 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02957920 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of this compound through a series of chemical reactions, often starting with readily available precursors.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the final structure. These steps may include reactions such as alkylation, acylation, and cyclization.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and equipment. This often involves:
Batch or Continuous Flow Reactors: Depending on the scale and complexity, batch reactors or continuous flow reactors are used to carry out the reactions efficiently.
Process Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD02957920 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile, depending on the reaction type.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
MFCD02957920 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of MFCD02957920 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Modulating Gene Expression: this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to MFCD02957920 include:
MFCD02957921: A structurally related compound with similar chemical properties.
MFCD02957922: Another analog with slight modifications in its functional groups.
MFCD02957923: A derivative with different substituents that affect its reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of chemical properties, such as its stability, reactivity, and potential biological activities. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2,4-bis(phenylmethoxy)phenyl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O4/c35-33(25-37-30-18-16-29(17-19-30)28-14-8-3-9-15-28)32-21-20-31(36-23-26-10-4-1-5-11-26)22-34(32)38-24-27-12-6-2-7-13-27/h1-22H,23-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUFRQWZFJDDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B7774530.png)






![dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate](/img/structure/B7774584.png)

